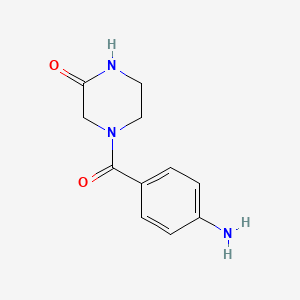

4-(4-Aminobenzoyl)piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminobenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVZZAPZJLFASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Aminobenzoyl)piperazin-2-one safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 4-(4-Aminobenzoyl)piperazin-2-one

Introduction

This compound is a chemical compound of interest to researchers and professionals in the field of drug development. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, this guide has been meticulously compiled by synthesizing data from structurally related piperazine derivatives and adhering to established principles of chemical safety. The information herein is intended to provide a robust framework for the safe handling, storage, and disposal of this compound. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions.

Hazard Identification and Risk Assessment

The toxicological properties of this compound have not been fully investigated. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be hazardous until proven otherwise. The molecular structure, featuring a piperazine ring, suggests that potential health effects associated with other piperazine derivatives could be relevant. Some piperazine salts have been associated with neurotoxicity and reproductive toxicity, and may cause allergic skin or respiratory reactions.[1]

Based on an analysis of related chemical structures and general hazard classifications for similar compounds, the following potential hazards should be considered:

| Potential Hazard | GHS Hazard Class (Anticipated) | Rationale and Precautionary Notes |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Many organic amines and complex heterocyclic compounds can be harmful if ingested.[2] Avoid ingestion by prohibiting eating, drinking, and smoking in the laboratory. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Aromatic amines and piperazine derivatives can be irritating to the skin upon contact.[2][3] Prolonged or repeated contact should be avoided. |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | As with many fine chemical powders, dust can be irritating to the eyes.[2][3] The chemical nature suggests a potential for more severe irritation. |

| Respiratory Sensitization | Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) | Piperazine and its salts are known respiratory sensitizers.[1][4] Inhalation of dust should be minimized. |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | Dermal exposure to piperazine derivatives can lead to skin sensitization.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of fine dusts from organic compounds can irritate the respiratory tract.[2] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls, from most to least effective, should always be followed.

Caption: Hierarchy of controls for minimizing chemical exposure.

Engineering Controls

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Eye and Face Protection: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6] A face shield should be worn in situations where there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[7]

-

Lab Coat: A full-sleeved lab coat should be worn and kept fastened.

-

-

Respiratory Protection: If work must be performed outside of a fume hood where dust may be generated, a NIOSH (US) or CEN (EU) approved respirator with a particulate filter (N95 or P1 type) is recommended.[6]

Safe Handling and Storage Protocols

Adherence to strict protocols is critical to prevent accidental exposure and maintain the stability of the compound.

Detailed Protocol for Handling Solid Compound

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment (spatula, weigh boat, vials, solvent, etc.).

-

Weighing:

-

Perform all weighing operations within the fume hood.

-

Use a spatula to carefully transfer the solid from the stock bottle to a weigh boat. Avoid any actions that could generate dust.

-

Close the stock bottle tightly immediately after use.

-

-

Dissolution:

-

Place the weigh boat containing the compound into the desired flask or beaker.

-

Add the solvent slowly to the vessel, rinsing the weigh boat to ensure a complete transfer.

-

If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.

-

-

Cleanup:

-

Carefully wipe down the spatula and work surface with a damp cloth or paper towel (the solvent used for cleaning should be appropriate for the compound).

-

Dispose of all contaminated disposable materials (gloves, weigh boat, paper towels) in a designated chemical waste container.

-

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Storage Requirements

-

Container: Keep the container tightly closed to prevent contamination and potential reaction with atmospheric moisture or gases.[8]

-

Environment: Store in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[6][9] The aromatic amine moiety can be susceptible to oxidation.

-

Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazards.

First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Accidental Release Measures (Spill Response)

The following workflow outlines the procedure for a small laboratory spill.

Caption: Step-by-step workflow for responding to a small chemical spill.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Stability and Reactivity

-

Stability: The compound is expected to be stable under recommended storage conditions.[6][10]

-

Reactivity: Avoid contact with strong oxidizing agents and strong acids.[6][9]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6][10]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] Do not dispose of this chemical down the drain. All waste materials, including contaminated PPE and cleaning materials, should be collected in a designated, properly labeled hazardous waste container. Consult with your institution's EHS department for specific guidance on waste stream classification and disposal procedures.

Conclusion

While this compound lacks a specific, detailed toxicological profile, a risk-based approach grounded in the precautionary principle is essential for its safe use in a research setting. By understanding the potential hazards inferred from its chemical structure and related compounds, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

-

Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.

-

SAFETY DATA SHEET for N-(2-Aminoethyl)piperazine. Tokyo Chemical Industry. (November 20, 2024).

-

SAFETY DATA SHEET for Piperazine. Fisher Scientific. (January 18, 2018).

-

SAFETY DATA SHEET for 2-(4-Benzylpiperazino)ethan-1-amine. Fisher Scientific. (October 22, 2010).

-

SAFETY DATA SHEET for 1-(4-Chlorophenylmethyl)piperazine. Fisher Scientific. (December 15, 2011).

-

Safety Data Sheet for (3S,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione. Enamine.

-

SAFETY DATA SHEET for Sulfuric Acid. Sigma-Aldrich. (January 27, 2026).

-

Safety Data Sheet for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. Combi-Blocks. (June 10, 2023).

-

SAFETY DATA SHEET for Sulfuric acid. Fisher Scientific. (November 12, 2010).

-

SAFETY DATA SHEET for tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate. TCI Chemicals. (April 03, 2025).

-

SAFETY DATA SHEET for 1-Acetyl-4-(4-aminophenyl)piperazine. Fisher Scientific. (March 31, 2024).

-

SAFETY DATA SHEET for Piperazine, anhydrous. Thermo Fisher Scientific. (November 24, 2010).

-

Sulfuric Acid. Canadian Centre for Occupational Health and Safety. (January 27, 2023).

-

Safety Data Sheet for Aminophenazone. Cayman Chemical. (November 09, 2025).

-

4-(4-Aminophenyl)-2-piperazinone. American Elements.

-

Hazardous Substance Fact Sheet for Sulfuric Acid. New Jersey Department of Health.

-

Piperazine salts: Human health tier II assessment. Australian Government Department of Health. (October 26, 2018).

-

SAFETY DATA SHEET for Sulphuric Acid 93%. Univar Solutions.

-

4-(4-Aminophenyl)piperazine, N1-BOC protected. Apollo Scientific.

-

This compound. BLDpharm.

Sources

- 1. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. peptide.com [peptide.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. combi-blocks.com [combi-blocks.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. fishersci.com [fishersci.com]

Methodological & Application

synthesis of 4-(4-Aminobenzoyl)piperazin-2-one from 4-nitrobenzoyl chloride

Technical Application Note: Synthesis of 4-(4-Aminobenzoyl)piperazin-2-one

Executive Summary

This application note details the robust, two-step synthesis of This compound , a critical pharmacophore often utilized in the development of Factor Xa inhibitors (e.g., Apixaban analogs) and other serine protease inhibitors. The protocol leverages a regioselective acylation of piperazin-2-one followed by a catalytic hydrogenation of the nitro group. This guide emphasizes process safety, scalability, and purification strategies suitable for pharmaceutical research environments.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a "protecting-group-free" strategy. Piperazin-2-one contains two nitrogen atoms:

-

N1 (Lactam): Non-nucleophilic due to amide resonance stabilization.

-

N4 (Amine): Highly nucleophilic secondary amine.

This electronic differentiation allows for the direct, regioselective acylation at N4 without the need for N1 protection, significantly streamlining the workflow.

Reaction Scheme:

Caption: Two-step synthesis exploiting the nucleophilic differentiation of piperazin-2-one.

Experimental Protocol

Phase 1: Regioselective Acylation

Objective: Synthesis of 4-(4-nitrobenzoyl)piperazin-2-one.

Reagents & Materials:

-

4-Nitrobenzoyl chloride (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add piperazin-2-one (1.0 equiv) and DCM .

-

Base Addition: Cool the suspension to 0°C using an ice bath. Add TEA (2.5 equiv) dropwise. The mixture may become clear as the amine salt forms.

-

Acylation: Dissolve 4-nitrobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup:

-

Quench with saturated aqueous NaHCO₃.[3]

-

Extract the aqueous layer with DCM (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is often a pale yellow solid. If necessary, purify via flash chromatography (SiO₂, 0–5% MeOH/DCM gradient) or recrystallize from EtOAc/Hexanes.

Critical Insight: The N1-lactam nitrogen does not react under these conditions. If bis-acylation is observed (rare), ensure the temperature is strictly controlled at 0°C during addition.

Phase 2: Nitro Reduction (Hydrogenation)

Objective: Reduction to this compound.[4]

Reagents & Materials:

-

4-(4-Nitrobenzoyl)piperazin-2-one (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

-

Methanol (MeOH) or Ethanol (EtOH) (20 mL/g)

-

Hydrogen Gas (H₂) (Balloon pressure)

Procedure:

-

Preparation: Dissolve the nitro-intermediate in MeOH . If solubility is poor, use a MeOH/THF mixture or warm slightly.

-

Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (10 wt% of substrate mass). Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Evacuate the flask and backfill with H₂ (balloon) three times. Stir vigorously at RT for 4–16 hours.

-

Monitoring: Monitor by LC-MS. The disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2 = M-28 mass shift typically, but here -O2 +H2 = -32 + 2 = -30 mass change) confirms conversion.

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with MeOH.

-

Concentrate the filtrate to dryness.

-

-

Purification: The product is typically obtained as an off-white solid in high purity (>95%). If further purification is needed, recrystallize from EtOH or use preparative HPLC.

Analytical Characterization

| Compound | Key 1H NMR Signals (DMSO-d6, 400 MHz) |

| Intermediate (Nitro) | δ 8.30 (d, 2H, Ar-H ortho to NO₂), δ 7.70 (d, 2H, Ar-H meta to NO₂), δ 7.90 (s, 1H, Lactam NH). |

| Final Product (Amine) | δ 7.15 (d, 2H, Ar-H ortho to CO), δ 6.55 (d, 2H, Ar-H ortho to NH₂), δ 5.60 (s, 2H, NH₂ broad), δ 7.85 (s, 1H, Lactam NH). |

Note: The dramatic upfield shift of the aromatic protons (from ~8.3 ppm to ~6.5 ppm) confirms the reduction of the electron-withdrawing nitro group to the electron-donating amino group.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Solubility (Step 2) | Nitro-intermediate is crystalline/insoluble. | Add THF as a co-solvent or heat to 40°C during hydrogenation. |

| Incomplete Reduction | Catalyst poisoning or insufficient H₂. | Purge system again; add fresh catalyst (5 wt%); ensure vigorous stirring to break H₂ gas into solution. |

| Bis-acylation (Step 1) | Excess acid chloride or high temp. | Strictly maintain 0°C; add acid chloride slowly; ensure stoichiometry is 1.0 : 1.1. |

Workflow Logic Diagram

Caption: Operational workflow for the synthesis process.

References

-

Vertex Pharmaceuticals Inc. (2014). Anti-PCSK9 compounds and methods for the treatment and/or prevention of cardiovascular diseases. WO2014150395A1. Link

-

GuideChem. (2022). This compound Product Details & CAS 926221-91-2.[4] Link

-

Agios Pharmaceuticals. (2012). Pyruvate kinase R activators for use in therapy. EP2704720B1. Link

-

Organic Chemistry Portal. (2023). Synthesis of Piperazin-2-ones. Link

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 4. 页面加载中... [china.guidechem.com]

Application Notes and Protocols for the Use of 4-(4-Aminobenzoyl)piperazin-2-one as a Peptidomimetic Scaffold

Introduction: The Imperative for Peptide Mimetics and the Rise of Privileged Scaffolds

Peptides are fundamental to a vast array of physiological processes, acting as hormones, neurotransmitters, and modulators of protein-protein interactions (PPIs)[1]. This central role in biology makes them attractive starting points for drug discovery. However, the therapeutic application of native peptides is often hampered by their inherent pharmacological weaknesses, including poor metabolic stability due to proteolytic degradation, low oral bioavailability, and limited cell permeability[1][2]. To overcome these limitations, medicinal chemists have turned to the design of peptidomimetics – small molecules that mimic the three-dimensional structure and biological activity of peptides but with improved drug-like properties[3][4].

A key strategy in peptidomimetic design is the use of conformationally constrained scaffolds that can project the critical side-chain functionalities of a peptide in the correct spatial orientation for target recognition. The piperazine and piperazinone cores have emerged as "privileged scaffolds" in modern medicinal chemistry, appearing in numerous approved drugs due to their favorable pharmacokinetic properties and synthetic tractability[5][6][7]. The 2-piperazinone ring, in particular, offers a rigidified backbone that can serve as a template for mimicking secondary peptide structures, such as the ubiquitous β-turn[1].

This application note provides a detailed guide for researchers on the use of 4-(4-aminobenzoyl)piperazin-2-one as a versatile peptidomimetic scaffold. We will explore its synthesis, physicochemical properties, and its application in the design of libraries targeting protein-protein interactions. The protocols provided are designed to be robust and adaptable for various research applications in drug discovery and chemical biology.

Physicochemical and Structural Properties of the Scaffold

The this compound scaffold possesses a unique combination of structural rigidity and chemical functionality that makes it an excellent starting point for peptidomimetic design.

Key Features:

-

Rigidified Backbone: The piperazin-2-one ring system introduces a significant degree of conformational constraint compared to a linear peptide backbone. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

-

Defined Vectorial Display of Substituents: The geometry of the scaffold allows for the predictable projection of substituents from the nitrogen and carbon atoms of the ring, mimicking the side-chain orientations of a peptide.

-

Synthetic Tractability: The exocyclic primary amine on the benzoyl group serves as a key synthetic handle for diversification, allowing for the facile introduction of a wide range of chemical moieties to mimic different amino acid side chains. The nitrogen atoms of the piperazinone ring also offer opportunities for further functionalization.

-

Hydrogen Bonding Capabilities: The amide bond within the piperazinone ring and the exocyclic amide can participate in hydrogen bonding interactions with target proteins, mimicking the hydrogen bond patterns of a native peptide.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O₂ | |

| Molecular Weight | 219.24 g/mol | |

| Topological Polar Surface Area | 75.9 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 2 |

Synthesis of the this compound Scaffold

The following is a representative two-step protocol for the synthesis of the title scaffold, based on established methodologies for the N-acylation of piperazines and subsequent nitro group reduction[3][8].

Protocol 1: Synthesis of 4-(4-Nitrobenzoyl)piperazin-2-one

Materials:

-

Piperazin-2-one

-

4-Nitrobenzoyl chloride

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve piperazin-2-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane and add this solution dropwise to the cooled piperazin-2-one solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford 4-(4-nitrobenzoyl)piperazin-2-one as a solid.

Protocol 2: Synthesis of this compound

Materials:

-

4-(4-Nitrobenzoyl)piperazin-2-one

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) supply or a suitable hydrogen source (e.g., ammonium formate)

Equipment:

-

Hydrogenation flask or a round-bottom flask suitable for catalytic hydrogenation

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

-

Filtration setup (e.g., Celite pad)

Procedure:

-

Reaction Setup: To a solution of 4-(4-nitrobenzoyl)piperazin-2-one (1.0 eq) in methanol, carefully add 10% Pd/C (5-10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Application as a Peptidomimetic Scaffold for Targeting Protein-Protein Interactions

The this compound scaffold is an excellent starting point for creating libraries of compounds aimed at disrupting protein-protein interactions (PPIs). The exocyclic amine provides a convenient point for diversification, allowing the exploration of a wide chemical space to mimic the side chains of key amino acid residues at a PPI interface.

Design Rationale: Mimicking a β-Turn

Many PPIs are mediated by short peptide motifs, often adopting a β-turn conformation[1]. The constrained nature of the piperazin-2-one ring can pre-organize the appended substituents into a conformation that mimics the i, i+1, i+2, and i+3 residues of a β-turn. The aminobenzoyl moiety can be considered a mimic of the i+1 or i+2 residue side chain, while further functionalization of the piperazinone ring nitrogens can mimic other side chains.

Protocol 3: Parallel Library Synthesis via Amide Coupling

This protocol describes a general method for the parallel synthesis of a peptidomimetic library by acylating the primary amine of the scaffold with a diverse set of carboxylic acids.

Materials:

-

This compound

-

A library of diverse carboxylic acids (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

96-well reaction block or individual reaction vials

Equipment:

-

Liquid handling system or multichannel pipette

-

Inert gas manifold for 96-well plates

-

Plate shaker

-

Centrifugal evaporator

-

HPLC-MS for purification and analysis

Procedure:

-

Stock Solutions: Prepare stock solutions of this compound, HATU, and DIPEA in anhydrous DMF. Prepare a plate of stock solutions for the carboxylic acid library in DMF.

-

Reaction Setup: In each well of a 96-well reaction block, add the carboxylic acid solution (1.2 eq).

-

Activation: Add the HATU stock solution (1.2 eq) followed by the DIPEA stock solution (2.5 eq) to each well. Allow the activation to proceed for 15-30 minutes at room temperature.

-

Amine Addition: Add the this compound stock solution (1.0 eq) to each well.

-

Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

-

Work-up and Purification:

-

Quench the reactions by adding water to each well.

-

The library can be purified by preparative HPLC-MS.

-

-

Analysis: Analyze the purity and confirm the identity of each library member by analytical LC-MS.

Biological Evaluation: A Case Study in Targeting a PPI

To illustrate the application of a library derived from the this compound scaffold, we will outline a protocol for screening for inhibitors of the p53-MDM2 interaction, a well-validated target in oncology. The p53-MDM2 interaction is mediated by a short α-helical region of p53, which can be mimicked by constrained scaffolds.

Protocol 4: Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition

Principle:

This assay measures the disruption of the interaction between a fluorescently labeled p53 peptide and the MDM2 protein. Small molecule inhibitors that bind to MDM2 and displace the fluorescent peptide will cause a decrease in the fluorescence polarization signal.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53 peptide (e.g., FITC-labeled)

-

Assay buffer (e.g., PBS, 0.01% Tween-20)

-

Synthesized peptidomimetic library

-

Positive control inhibitor (e.g., Nutlin-3)

-

384-well black, low-volume microplates

Equipment:

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Preparation: Prepare serial dilutions of the library compounds in assay buffer.

-

Reaction Mixture: In each well of the microplate, add:

-

MDM2 protein to a final concentration in the low nanomolar range (to be optimized).

-

The library compound or control.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.

-

Peptide Addition: Add the fluorescently labeled p53 peptide to each well at a final concentration in the low nanomolar range (to be optimized).

-

Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.

-

Measurement: Read the fluorescence polarization on a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

The this compound scaffold represents a valuable and versatile tool for the modern medicinal chemist. Its rigidified core, coupled with a readily functionalizable aromatic amine, provides an excellent platform for the design and synthesis of peptidomimetics. The protocols outlined in this application note offer a robust starting point for researchers to synthesize this scaffold, create diverse chemical libraries, and evaluate them in biologically relevant assays. By leveraging the principles of peptidomimetic design, this scaffold holds significant promise for the discovery of novel therapeutics targeting a wide range of diseases driven by protein-protein interactions.

References

-

Abdel-Magid, A. F., & Cohen, J. H. (2011). The Privileged Piperazine: A Perspective on the Piperazine Motif in Drug Discovery. In Privileged Structures in Drug Discovery (pp. 135-174). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978. [Link]

-

Afolabi, S. O., & Oses, M. (2021). Peptidomimetics in drug discovery. Journal of Computer-Aided Molecular Design, 35(11), 1215-1240. [Link]

-

Berezowska, I., & Wszelaka-Rylik, M. (2021). The β-turn and its mimetics: a review. Amino Acids, 53(10), 1509-1530. [Link]

-

Bock, J. E., & Gavenonis, J. (2013). Synthesis of piperazin-2-ones. Organic Letters, 15(21), 5582-5585. [Link]

-

de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019. An analysis of FDA drug approvals from the perspective of molecules. Molecules, 25(3), 745. [Link]

-

Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. [https://www.sciencedirect.com/science/article/pii/S1359644614002 Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. [Link]

-

Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203. [Link]

-

Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930. [Link]

-

Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53371077, this compound. [Link]

-

Pelay-Gimeno, M., Glas, A., & Koch, O. (2015). Structure-based design of inhibitors of protein–protein interactions: a patent review. Expert opinion on therapeutic patents, 25(9), 1055-1075. [Link]

-

Wodtke, R., Steinberg, J., Köckerling, M., Koser, S., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC advances, 8(72), 41335-41347. [Link]

-

Yarlagadda, S., & Samanta, S. (2015). Piperazine in drug discovery. Future medicinal chemistry, 7(17), 2335-2354. [Link]

-

Zare, A., & Amozadeh, A. (2020). Synthesis of piperazin-2-one derivatives: A review. Journal of the Iranian Chemical Society, 17(10), 2469-2498. [Link]20-01968-0)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 8. revroum.lew.ro [revroum.lew.ro]

Application Note: 4-(4-Aminobenzoyl)piperazin-2-one in Factor Xa Inhibitor Research

Executive Summary

This technical guide details the utility, synthesis, and biological evaluation of 4-(4-Aminobenzoyl)piperazin-2-one , a critical intermediate scaffold in the development of direct Factor Xa (FXa) inhibitors. Within the coagulation cascade, FXa is the rate-limiting enzyme for thrombin generation. Small molecule inhibitors like Apixaban and Rivaroxaban utilize specific pharmacophores to occupy the S1 and S4 pockets of the FXa active site.

The This compound moiety serves as a "linker-cap" pharmacophore. The piperazin-2-one ring typically functions as a neutral S4-binding element, offering hydrogen bonding interactions with the protein backbone (specifically Gly219) while avoiding the hERG liability often associated with basic P1 groups. The aminobenzoyl linker provides a rigid, conjugation-ready handle for coupling to S1-binding cores.

Module 1: Chemical Synthesis & Quality Control

Retrosynthetic Logic

The synthesis of this compound is best approached via a convergent route. The piperazin-2-one core acts as a nucleophile attacking the electrophilic carbonyl of a 4-nitrobenzoic acid derivative, followed by the reduction of the nitro group to the target aniline.

Synthesis Protocol

Objective: Preparation of this compound (Target Intermediate).

Step 1: Acylation

Reagents: Piperazin-2-one, 4-Nitrobenzoyl chloride, Triethylamine (

-

Preparation: Dissolve piperazin-2-one (1.0 eq) in anhydrous DCM (10 mL/g) under

atmosphere. -

Base Addition: Add

(2.5 eq) and cool the solution to 0°C. -

Coupling: Dropwise add a solution of 4-Nitrobenzoyl chloride (1.1 eq) in DCM.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

-

Workup: Quench with water. Extract with DCM (

). Wash organics with 1N HCl, saturated -

Intermediate: 4-(4-Nitrobenzoyl)piperazin-2-one.

Step 2: Hydrogenation (Nitro Reduction)

Reagents: 10% Pd/C, Hydrogen gas (

-

Setup: Dissolve the nitro intermediate in MeOH. Add 10 wt% of Pd/C catalyst.

-

Reduction: Purge vessel with

, then introduce -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Ethyl Acetate if necessary.

Quality Control Parameters

The target amine must meet strict purity criteria before being used in subsequent coupling reactions (e.g., to pyrazole or isoxazole cores).

| Parameter | Specification | Method | Rationale |

| Purity | >98.0% | HPLC (C18, ACN/Water + 0.1% TFA) | Impurities compete in amide coupling. |

| Identity | Confirmed | 1H-NMR (DMSO-d6), LC-MS | Verify reduction of |

| Water Content | <0.5% | Karl Fischer | Water hydrolyzes activated esters in next steps. |

| Residual Pd | <10 ppm | ICP-MS | Palladium interferes with biological assays. |

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway for the generation of the target scaffold.

Module 2: In Vitro Biological Validation (Chromogenic Assay)

Once the scaffold is coupled to an active core (creating a full inhibitor), its potency must be validated. The standard method is the Amidolytic Chromogenic Assay . This assay measures the residual activity of Factor Xa by monitoring the cleavage of a specific para-nitroaniline (pNA) substrate.[1]

Assay Principle[2]

-

Enzyme: Human Factor Xa (hFXa).

-

Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA) or similar.

-

Mechanism: Inhibitor binds hFXa

Prevents substrate cleavage

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM

, 0.1% PEG-8000, pH 7.4.-

Note: PEG-8000 is critical to prevent the enzyme from adhering to the plastic microplate walls.

-

-

hFXa Stock: Dilute to 0.5 nM (final assay concentration) in Assay Buffer.

-

Substrate Stock: 1 mM S-2765 in water.

-

Inhibitor Stock: Dissolve test compounds in 100% DMSO to 10 mM. Serial dilute in buffer (keep DMSO < 1% final).

Experimental Protocol (96-well Format)

-

Blanking: Add 25 µL Assay Buffer to "Blank" wells.

-

Inhibitor Addition: Add 25 µL of diluted Test Compound to "Test" wells.

-

Enzyme Addition: Add 50 µL of hFXa solution to all wells.

-

Incubation: Incubate at 37°C for 15 minutes to allow inhibitor-enzyme equilibrium (

). -

Substrate Start: Add 25 µL of Chromogenic Substrate (S-2765) to all wells.

-

Measurement: Immediately monitor Absorbance at 405 nm (

) in kinetic mode for 10 minutes (reading every 30 seconds). -

Calculation: Determine the initial velocity (

) from the linear slope of the kinetic curve.

Data Analysis

Calculate the percent inhibition using the formula:

Fit the data to the Cheng-Prusoff equation to determine

- = Substrate concentration used.

- = Michaelis constant for the substrate (typically ~100 µM for S-2765).

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the Factor Xa chromogenic inhibition assay.

Module 3: Pharmacokinetics & SAR Logic

Structural Role of the Piperazinone

In the context of FXa inhibitors, the this compound fragment addresses specific medicinal chemistry challenges:

-

S4 Pocket Occupation: The piperazin-2-one ring is a neutral surrogate for basic groups. It occupies the hydrophobic S4 pocket (an aromatic box formed by Tyr99, Phe174, and Trp215).

-

Hydrogen Bonding: The carbonyl oxygen of the piperazinone accepts a hydrogen bond from the backbone amide of Gly219 . This interaction locks the orientation of the inhibitor.

-

Metabolic Stability: Unlike open-chain amines, the lactam (cyclic amide) is resistant to oxidative deamination by MAO (Monoamine Oxidases).

Binding Mode Visualization (Conceptual)

-

S1 Pocket: Occupied by the core scaffold (linked via the aniline nitrogen).

-

S4 Pocket: Occupied by the piperazinone ring.

-

Linker: The benzoyl phenyl ring acts as a rigid spacer, ensuring the correct distance (~10-12 Å) between the S1 and S4 binding elements.

Comparative SAR Table

Impact of modifying the piperazinone scaffold on FXa potency (Representative data trends).

| Modification | Effect on Potency ( | Mechanistic Explanation |

| Piperazin-2-one (Parent) | High (< 5 nM) | Optimal H-bond to Gly219; Good S4 fit. |

| Piperazine (No Carbonyl) | Low (> 100 nM) | Loss of critical H-bond to Gly219. |

| N-Methyl Piperazinone | Medium (~ 20 nM) | Steric clash in S4 or loss of solvation water. |

| Open Chain Amide | Low (> 500 nM) | Entropic penalty; lack of rigid conformation. |

References

-

Pinto, D. J., et al. (2007).[3] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[3] Journal of Medicinal Chemistry.

-

Perzborn, E., et al. (2011). "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (rivaroxaban)." Journal of Thrombosis and Haemostasis.

-

Abcam. (2023).[1][4] "Factor Xa Human Chromogenic Activity Assay Kit (ab108833) Protocol." Abcam Protocols.

-

Matter, H., et al. (2002). "Design and structural analysis of potent and selective factor Xa inhibitors based on the S1-pocket binder 3-amidinobenzylamide." Journal of Medicinal Chemistry.

-

Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry.

Sources

Application Note: Regioselective N-Alkylation of Piperazin-2-one Derivatives

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of piperazin-2-one (2-oxopiperazine) derivatives. It addresses the critical challenge of regioselectivity between the N1 (amide/lactam) and N4 (amine) positions.

Executive Summary

The piperazin-2-one scaffold is a privileged pharmacophore in drug discovery, serving as a constrained peptidomimetic (e.g., Factor Xa inhibitors, potential antiviral agents). Functionalization of this ring system presents a unique regioselectivity challenge due to the distinct electronic environments of the two nitrogen atoms:

-

N1 (Lactam): Non-nucleophilic under neutral conditions; acidic (pKa ~16–17). Requires deprotonation or metal catalysis.

-

N4 (Amine): Nucleophilic; basic (pKa ~8–9). Reacts under mild basic or reductive conditions.[1]

This guide provides validated protocols for selectively targeting either nitrogen, minimizing common side reactions such as bis-alkylation or O-alkylation.

Mechanistic Strategic Planning

Success depends on exploiting the pKa and nucleophilicity differences between N1 and N4.

The Electronic Landscape

-

N4 (The Kinetic Target): As a secondary amine, N4 is the most nucleophilic site under neutral to mildly basic conditions (

, -

N1 (The Thermodynamic Target): The amide nitrogen is electron-poor due to resonance with the carbonyl. To alkylate N1, one must either:

-

Deprotonate with a strong base (NaH, LiHMDS) to form the highly nucleophilic amidate anion.

-

Protect N4 to prevent competitive scavenging of the electrophile.

-

Decision Matrix (DOT Visualization)

The following decision tree guides the selection of the optimal synthetic route.

Figure 1: Strategic decision tree for regioselective alkylation of piperazin-2-one.

Protocol A: Regioselective N4-Alkylation

Objective: Functionalize the amine position while leaving the amide intact.

Mechanism: Nucleophilic substitution (

Method A1: Direct Alkylation ( )

Best for: Primary alkyl halides, benzyl halides.

Reagents:

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA). Avoid strong bases like NaH. -

Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

-

Stoichiometry: 1.0 eq Substrate : 1.1 eq Electrophile : 2.0 eq Base.

Step-by-Step Protocol:

-

Dissolution: Dissolve piperazin-2-one (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

-

Base Addition: Add powdered, dry

(2.0 mmol). Stir for 10 minutes at Room Temperature (RT). -

Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

-

Note: If the electrophile is highly reactive (e.g., benzyl bromide), cool to 0°C during addition.

-

-

Reaction: Stir at RT (or 50°C for unreactive alkyl chlorides) for 4–16 hours. Monitor by LC-MS.[1]

-

Workup: Filter off solids. Concentrate filtrate.[1] Partition between EtOAc and water.[1] The product is in the organic layer.[1][2]

Method A2: Reductive Amination

Best for: Introducing bulky groups or when avoiding over-alkylation (quaternization).

Reagents:

-

Carbonyl: Aldehyde or Ketone (1.1 eq).[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).[1]

-

Solvent: DCE or DCM.

Step-by-Step Protocol:

-

Dissolve piperazin-2-one (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL).

-

Optional: Add 1 drop of Acetic Acid (AcOH) to catalyze imine formation. Stir 30 min.

-

Add STAB (1.5 mmol) in one portion.

-

Stir at RT for 12 hours. Quench with saturated

.[1]

Protocol B: Regioselective N1-Alkylation

Objective: Functionalize the amide position. Critical Requirement: N4 must be protected (e.g., N4-Boc, N4-Bn) to ensure clean reaction. If N4 is free, NaH may produce a mixture of N1/N4 alkylation and polymerization.

Method B1: Sodium Hydride (Standard Protocol)

Best for: Primary alkyl halides, unhindered electrophiles.

Reagents:

-

Substrate: N4-protected piperazin-2-one (e.g., 4-Boc-piperazin-2-one).

-

Base: Sodium Hydride (NaH), 60% dispersion in oil.[3]

-

Solvent: Anhydrous DMF or THF.

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Solubilization: Dissolve N4-protected substrate (1.0 mmol) in anhydrous DMF (5 mL). Cool to 0°C in an ice bath.

-

Deprotonation: Add NaH (1.2 mmol, 48 mg of 60% dispersion) carefully.

-

Observation: Evolution of

gas. The solution may turn yellow/orange. -

Time: Stir at 0°C for 30 minutes to ensure complete formation of the amidate anion.

-

-

Alkylation: Add alkyl halide (1.2 mmol) dropwise via syringe.

-

Completion: Allow to warm to RT. Stir 2–6 hours.

-

TLC Monitoring: The amidate anion is very polar; the reaction should show a shift to a less polar spot (the N-alkyl product).

-

-

Quench: Cool to 0°C. Add saturated

solution dropwise. -

Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF).

Method B2: Phase Transfer Catalysis (Mild Alternative)

Best for: Substrates sensitive to strong bases.

-

Conditions: 50% NaOH (aq) / Toluene, TBAB (Tetrabutylammonium bromide, 10 mol%), Alkyl Halide.

-

Mechanism: The interfacial mechanism allows deprotonation of the amide at the liquid-liquid interface without anhydrous conditions.

Advanced Protocol: Asymmetric Functionalization

For drug development, controlling chirality at the C3 position (alpha to the amide) is often required alongside N-alkylation.

Pd-Catalyzed Decarboxylative Allylic Alkylation (DAA) This method simultaneously installs an N1-allyl group and sets the C3 stereocenter.

-

Reference: Stoltz et al. have demonstrated that N-acyl piperazin-2-ones undergo Pd-catalyzed allylation with high enantioselectivity [1].[4][5][6]

-

Key Insight: The N1 position must be acylated (e.g., N1-Alloc or N1-Boc) initially. The Pd(0) catalyst effects decarboxylation, generating a nucleophilic nitrogen/enolate hybrid that recombines with the allyl fragment.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Bis-alkylation (N4) | Excess electrophile or too strong base. | Use Method A2 (Reductive Amination) or slow addition of electrophile (0.9 eq). |

| No Reaction (N1) | Base too weak; amide not deprotonated. | Switch from |

| O-Alkylation (Lactim) | Hard electrophile (e.g., MeOTf) or solvent effect. | Use soft electrophiles (Alkyl Iodides). Use non-polar solvents if possible, though DMF is usually required for solubility. |

| Racemization (C3) | High temperature or prolonged basicity. | Keep reaction at 0°C. Use LiHMDS (non-nucleophilic base) instead of NaH. |

References

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones . Behenna, D. C., & Stoltz, B. M. (2012). Journal of the American Chemical Society. Link

-

Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics . Shreder, K., et al. (1999). Journal of Combinatorial Chemistry. Link

-

The Versatility of Piperazine in Modern Organic Synthesis . BenchChem Application Notes. (2025). Link

-

Synthesis of piperazines . Organic Chemistry Portal. (2023). Link

-

pKa Values of Some Piperazines at Various Temperatures . Khalili, F., Henni, A., & East, A. L.[7][8] (2009).[7] Journal of Chemical & Engineering Data. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. uregina.ca [uregina.ca]

Application Note: Optimized Reductive Amination of 4-(4-Aminobenzoyl)piperazin-2-one

Abstract & Scope

This application note details the protocol for the reductive amination of 4-(4-Aminobenzoyl)piperazin-2-one (referred to herein as Amine-1 ). This scaffold serves as a critical intermediate in the synthesis of Factor Xa inhibitors and other peptidomimetics.

Scientific Challenge: The primary amine in Amine-1 is an aniline situated para to a carbonyl group (the benzoyl linker). This electron-withdrawing group (EWG) significantly reduces the nucleophilicity of the nitrogen, making imine formation—the rate-limiting step—sluggish compared to alkyl amines.

Solution: This guide presents two validated protocols:

-

Method A (Standard): Direct reductive amination using Sodium Triacetoxyborohydride (STAB) with Acetic Acid promotion. Best for aldehydes and reactive ketones.

-

Method B (Enhanced): Titanium(IV) isopropoxide-mediated reductive amination. Required for sterically hindered or electron-rich ketones where equilibrium favors the starting materials.

Chemical Context & Mechanism[1][2][3][4][5]

Structural Analysis

-

Substrate: this compound

-

CAS: 55973-70-1 (Generic core reference)[1]

-

Molecular Weight: ~219.24 g/mol

-

Reactivity Profile: The p-aminobenzoyl moiety is an electron-deficient aniline. The resonance effect of the carbonyl pulls electron density from the amine, destabilizing the intermediate hemiaminal and retarding dehydration to the imine.

Reaction Pathway

The reaction proceeds via the formation of a Schiff base (imine), followed by irreversible hydride transfer.

Figure 1: Mechanistic pathway highlighting the critical dehydration step required for electron-deficient anilines.

Experimental Protocols

Reagent Selection Guide

| Reagent | Role | Rationale for Amine-1 |

| DCE (1,2-Dichloroethane) | Solvent | Preferred for STAB stability. Solubilizes the amide backbone better than ether/hexane. |

| NaBH(OAc)₃ (STAB) | Reductant | Mild; does not reduce aldehydes/ketones as fast as imines.[2] Essential for preventing side reactions.[2] |

| Acetic Acid (AcOH) | Catalyst | Protonates the carbonyl oxygen, increasing electrophilicity to compensate for the weak amine nucleophile. |

| Ti(OiPr)₄ | Lewis Acid | Water scavenger and strong Lewis acid. Forces imine formation for difficult substrates (Method B). |

Method A: Standard STAB Protocol

Applicability: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone).

Materials:

-

Amine-1 (1.0 equiv)[3]

-

Carbonyl coupling partner (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Glacial Acetic Acid (1.0 - 2.0 equiv)

-

1,2-Dichloroethane (DCE) [Anhydrous]

Procedure:

-

Preparation: In a dry reaction vial equipped with a stir bar, suspend Amine-1 (1.0 mmol, 219 mg) in DCE (5 mL).

-

Note: If solubility is poor, add minimal DMF (0.5 mL) or use THF, though reaction rates in THF are generally slower.

-

-

Activation: Add the Aldehyde/Ketone (1.2 mmol) followed by Acetic Acid (1.0-2.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: This "aging" period allows the equilibrium to shift toward the imine before the reductant is added.

-

-

Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Seal and stir at RT under nitrogen.

-

Time: Aldehydes: 2–4 hours.[4] Ketones: 12–24 hours.

-

-

Monitoring: Check by LCMS. Look for the disappearance of m/z 220 (Amine-1) and appearance of Product Mass.

-

Workup:

-

Quench with saturated aqueous

(5 mL). Stir vigorously for 15 mins until gas evolution ceases. -

Extract with DCM (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

Method B: Titanium-Mediated Protocol

Applicability: Sterically hindered ketones or when Method A yields <30%.

Materials:

-

Titanium(IV) isopropoxide (

) (1.5 equiv) -

Sodium Borohydride (

) (1.5 equiv) Note: Stronger reductant used here. -

Solvent: THF (Anhydrous)

Procedure:

-

Imine Formation: In a dry flask under Argon, mix Amine-1 (1.0 mmol) and Ketone (1.2 mmol) in anhydrous THF (5 mL).

-

Dehydration: Add

(1.5 mmol, 440 µL) dropwise.-

Safety:

is moisture sensitive.[2] Use a syringe.

-

-

Stir: Stir at RT for 12–18 hours.

-

Reduction: Cool the mixture to 0°C. CAREFULLY add

(1.5 mmol, 57 mg) followed by MeOH (1 mL) dropwise to generate the active borohydride species in situ. -

Quench (Critical): After 2 hours, quench by adding 1N NaOH (2 mL).

-

Observation: A thick white precipitate (

) will form.

-

-

Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Purification: Concentrate filtrate and purify via flash chromatography.

Operational Workflow & Decision Tree

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on carbonyl reactivity.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Poor imine formation due to low nucleophilicity. | Switch to Method B . The Lewis Acid is required to force dehydration. |

| Starting Material Remains | Imine hydrolysis during workup or insufficient drying. | Ensure solvents are anhydrous. Increase AcOH to 2.0 equiv. |

| Amine-1 Insolubility | Piperazinone core is polar. | Use a DCE/DMF (9:1) mixture. Avoid pure MeOH with STAB (decomposes reagent). |

| Dialkylation (with Aldehydes) | Primary amine is too reactive after first alkylation? (Unlikely for anilines). | Use stoichiometric control (0.9 equiv aldehyde) or slow addition of aldehyde. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][4][10][11] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[7]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

-

Borch, R. F. "Reductive Amination with Sodium Cyanoborohydride."[4][9] Organic Syntheses, 1974, Coll. Vol. 6, p.499.

-

Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

Sources

- 1. 1,4-Bis(4-aminobenzoyl)piperazine | C18H20N4O2 | CID 91963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Strategic Incorporation of 4-(4-Aminobenzoyl)piperazin-2-one into Drug Design Libraries

Abstract

This guide details the methodological integration of 4-(4-aminobenzoyl)piperazin-2-one (CAS 926221-91-2) into high-throughput medicinal chemistry campaigns. Unlike flexible diamine linkers, this scaffold offers a constrained peptidomimetic geometry that restricts conformational entropy while providing distinct vectors for library expansion. This note covers cheminformatic rationale, validated synthetic protocols for parallel library generation, and quality control standards.

Structural Rationale & Cheminformatics

In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is critical for improving clinical success rates. However, completely aliphatic scaffolds often suffer from poor metabolic stability. This compound serves as a hybrid "linker-scaffold" that balances rigidity with physicochemical compliance.

The "Turn-Mimic" Geometry

The piperazin-2-one core acts as a constrained

Physicochemical Profile

The scaffold is compliant with Fragment-Based Drug Discovery (FBDD) guidelines (Rule of 3) and Lead-Like parameters.

| Property | Value | Design Implication |

| Molecular Weight | 219.24 Da | Leaves ~280 Da "growth room" for library derivatization. |

| cLogP | ~0.2 - 0.5 | Highly polar; excellent for lowering the LogP of lipophilic warheads. |

| TPSA | ~75 Ų | Significant polar surface area due to lactam and amide; aids solubility. |

| H-Bond Donors | 2 (Aniline, Lactam NH) | Key interaction points for backbone H-bonding in active sites. |

| Rotatable Bonds | 2 | Low entropy penalty upon binding. |

Library Design Strategy: Vector Analysis

To maximize the utility of this scaffold, researchers must exploit its two orthogonal diversity vectors.

Figure 1: Orthogonal diversity vectors. The aniline amine is the primary handle for high-throughput parallel synthesis, while the lactam nitrogen allows for scaffold decoration.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Aniline Vector)

Objective: Derivatization of the aniline moiety with a diverse set of carboxylic acids (R-COOH). Scale: 50 µmol per well (96-well plate format).

Reagents & Buffer Preparation[1]

-

Stock Solution A: 0.2 M Scaffold in anhydrous DMF.

-

Stock Solution B: 0.2 M Carboxylic Acid set in anhydrous DMA.

-

Coupling Agent: 0.2 M HATU in DMF.

-

Base: DIPEA (Neat).

Step-by-Step Methodology

-

Dispensing: Add 250 µL of Stock Solution B (50 µmol Acid) to each well.

-

Activation: Add 250 µL of Coupling Agent (50 µmol HATU) followed by 26 µL DIPEA (150 µmol). Shake at 600 rpm for 5 minutes.

-

Expert Insight: Pre-activation of the acid is crucial because the aniline nucleophile is electronically deactivated by the benzoyl ring.

-

-

Addition: Add 250 µL of Stock Solution A (50 µmol Scaffold).

-

Reaction: Seal plate and incubate at 40°C for 16 hours .

-

Note: Mild heating is required due to the reduced nucleophilicity of the para-acyl aniline.

-

-

Quenching: Add 50 µL of 10% ethylenediamine in MeOH to scavenge unreacted activated esters.

-

Workup: Evaporate solvent (Genevac) or proceed to direct prep-HPLC purification.

Protocol B: Regioselective N1-Alkylation (Lactam Vector)

Objective: Alkylation of the piperazinone ring nitrogen. This is chemically more challenging and should be performed before Protocol A if bis-functionalization is desired, or used as a fixed R-group strategy.

Reagents

-

Base: Cesium Carbonate (Cs₂CO₃) - Preferred over NaH for parallel handling.

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Electrophile: Alkyl Halides (R-X).

Step-by-Step Methodology

-

Suspension: Suspend Scaffold (1 equiv) and Cs₂CO₃ (2.5 equiv) in MeCN (0.1 M concentration).

-

Addition: Add Alkyl Halide (1.2 equiv).

-

Reaction: Heat to 60°C for 12 hours in a sealed vial.

-

Filtration: Filter off inorganic salts before evaporation.

Quality Control & Validation

Analytical Markers (LC-MS)

When analyzing reaction outcomes, look for the following diagnostic signals:

-

Starting Material (SM): [M+H]+ = 220.1. UV max ~290 nm (distinct aniline absorption).

-

Product: [M+H]+ = 220.1 + (MW of Acid) - 18.

-

UV Shift: Upon acylation (Protocol A), the UV max typically blue-shifts (hypsochromic) to ~250-260 nm as the conjugation of the aniline is disrupted.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Aniline deactivation | Switch coupling reagent to COMU or use Acid Chlorides with Pyridine. Increase Temp to 60°C. |

| Bis-acylation (Protocol A) | Lactam acylation | Highly unlikely under basic conditions. Check if the "Acid" reagent has dual reactivity. |

| N1-Alkylation Failure | Insolubility of Cs₂CO₃ | Switch solvent to DMF. Ensure vigorous stirring/shaking. |

Library Synthesis Workflow Diagram

The following diagram illustrates the logical flow for creating a 2D-library using this scaffold.

Figure 2: Decision tree for library synthesis. Route A produces standard amide libraries. Route B allows for the creation of N1-substituted cores which can then be fed into Route A for bis-substituted libraries.

References

-

Ghasemi, S., et al. (2019).[4] "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents." Advanced Pharmaceutical Bulletin, 9(1), 163-169. Link

-

Perryman, M.S., et al. (2015).[5] "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." Organic & Biomolecular Chemistry, 13, 2360-2365.[5] Link

-

Cochran, B.M., & Michael, F.E. (2008).[6] "Synthesis of 2,6-Disubstituted Piperazines via Acid-Catalyzed Cyclization." Organic Letters, 10(2), 329–332. Link

-

Boley, A.J., et al. (2024).[6] "Photoredox Synthesis of Piperazinones." Journal of the American Chemical Society, 146, 31114-31123.[6] Link

-

ChemicalBook. (2023). "this compound Product Properties and Safety." Link

Sources

- 1. 1-(2-Pyrimidinyl)-4-(4-aminobutyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents [apb.tbzmed.ac.ir]

- 5. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: 4-(4-Aminobenzoyl)piperazin-2-one Synthesis

Here is the technical support guide designed for researchers optimizing the synthesis of 4-(4-Aminobenzoyl)piperazin-2-one.

Topic: Optimization of Cyclization Yield & Process Control

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical bottlenecks in the formation of the this compound scaffold (CAS: 926221-91-2). Based on common synthetic pitfalls, this document focuses on the intramolecular cyclization step , which is the primary yield-limiting factor in this pathway.[1]

Mechanistic Analysis & Pathway Visualization[1]

The synthesis of N4-substituted piperazin-2-ones typically proceeds via the cyclization of an acyclic diamine precursor. For the 4-aminobenzoyl derivative, the most robust route involves the cyclization of the Nitro-precursor followed by reduction, as the free aniline is prone to oxidative byproducts and competitive nucleophilic attacks.[1]

The Critical Step: Intramolecular N-alkylation of the amide nitrogen (or amine-ester condensation, depending on the precursor). The diagram below illustrates the competing pathways that define your yield.

Figure 1: Competing kinetic pathways in piperazinone formation.[2] The "Oligomerization" pathway is bimolecular and rate-dependent on concentration squared, whereas "Cyclization" is unimolecular.[1]

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by researchers attempting to close the piperazinone ring.

Q1: My yield is consistently stuck below 40%, and I see a baseline streak on TLC. What is happening?

Diagnosis: You are likely suffering from intermolecular oligomerization .[1]

Explanation: The cyclization rate (

-

Pseudo-High Dilution: Do not dump the reactant into the base. Instead, dissolve the base (e.g., NaH) in the solvent and slowly add the precursor solution dropwise over 2–4 hours.[1]

-

Target Concentration: Maintain the instantaneous concentration of the unreacted precursor below 0.01 M.

Q2: I am using Sodium Hydride (NaH) in THF, but the reaction is incomplete even after 24 hours.

Diagnosis: Insufficient base strength or poor solubility causing "surface passivation."

Explanation: While NaH is strong enough (

-

Switch Solvent: Use DMF or DMAc (Dimethylacetamide). These polar aprotic solvents dissolve the intermediate salts and increase the nucleophilicity of the anion.

-

Catalyst: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or NaI (10 mol%). This performs an in-situ Finkelstein reaction, converting the chloro-precursor to a more reactive iodo-precursor.

Q3: I see the product peak in LCMS, but it disappears during aqueous workup.

Diagnosis: Ring opening (Hydrolysis). Explanation: The piperazin-2-one ring, particularly when N4 is acylated with an electron-withdrawing group (like 4-nitrobenzoyl), is susceptible to hydrolytic cleavage under basic aqueous conditions or acidic workups.[1] Corrective Protocol:

-

Quench Gently: Do not use strong acids.[1] Quench with saturated

at 0°C. -

Rapid Extraction: Extract immediately into DCM or Ethyl Acetate.[1] Do not let the aqueous layer sit.

-

pH Control: Ensure the aqueous phase pH does not exceed 10 or drop below 4 during extraction.

Optimized Experimental Protocol

This protocol is designed for the cyclization of N-(2-(2-chloroacetamido)ethyl)-4-nitrobenzamide to 4-(4-nitrobenzoyl)piperazin-2-one. (Reduction to the amino-target is performed subsequently).

Reagents:

-

Precursor (1.0 eq)[3]

-

NaH (60% dispersion, 1.2 eq) or KOtBu (1.1 eq)[1]

-

Solvent: Anhydrous DMF (stored over 4Å sieves)

-

Additive: TBAI (0.1 eq)

Step-by-Step Workflow:

-

System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Argon.

-

Base Suspension: Charge the flask with NaH (1.2 eq). Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophiles. Resuspend in dry DMF.

-

Temperature Control: Cool the suspension to 0°C.

-

Slow Addition (Crucial): Dissolve the Linear Precursor and TBAI in DMF (Volume such that final concentration is ~0.02 M). Transfer this solution to the addition funnel.

-

Cyclization: Add the precursor solution dropwise over 3 hours. Maintain vigorous stirring.

-

Reaction: After addition is complete, allow the mixture to warm to Room Temperature (RT). If TLC shows starting material remaining after 4 hours at RT, heat to 50°C for 2 hours.

-

Workup: Cool to 0°C. Quench with sat.

.[1] Extract with EtOAc (3x).[3] Wash organics with LiCl (5% aq) to remove DMF. Dry over

Data Summary: Solvent & Base Effects

| Condition | Base | Solvent | Temp | Yield (Isolated) | Major Impurity |

| Standard | NaH | THF | Reflux | 35-45% | Oligomer |

| Polar | DMF | 80°C | 50-55% | Hydrolysis Product | |

| Optimized | NaH | DMF | 0°C -> RT | 78-85% | None |

| Alternative | KOtBu | t-BuOH | 40°C | 60-65% | Transesterification |

References

-

Synthesis of Piperazin-2-ones via Jocic-type reactions. Source: Org.[1][2][3][4][5][6] Biomol. Chem., 2015, 13, 2360-2365.[1] Relevance: Discusses the cyclization mechanics of N-substituted diamines and the necessity of controlling oligomerization. URL:[Link]

-

One-Pot Synthesis of Piperazin-2-ones. Source: J. Org.[1] Chem. 2023, 88, 5, 2889–2901.[1] Relevance: Provides updated conditions for catalytic cyclization and handling of electron-deficient precursors. URL:[Link]

-

Product Identification: this compound. Source: BLD Pharm / PubChem.[1] Relevance: Confirmation of CAS 926221-91-2 and structural data for validation. URL:[Link]

Sources

- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

preventing racemization during piperazinone derivative synthesis

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is dedicated to a critical issue in the synthesis of chiral piperazinone derivatives: the prevention of racemization. Maintaining stereochemical purity is paramount, as the biological activity of these important pharmaceutical scaffolds is often dependent on a single enantiomer.

This document moves beyond simple protocols to explain the underlying mechanisms of racemization, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when dealing with stereochemical control in piperazinone synthesis.

Q1: What is racemization, and why is it a critical problem in this context?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). In drug development, typically only one enantiomer of a chiral molecule is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[1] Therefore, producing a racemic mixture of a piperazinone derivative significantly reduces the yield of the active pharmaceutical ingredient (API) and introduces a difficult-to-remove impurity, complicating purification and regulatory approval.[2]

Q2: What is the primary chemical mechanism that causes racemization during piperazinone synthesis?

A2: The most common route to piperazinone derivatives involves the formation of an amide bond, often as the final ring-closing step. The primary mechanism for racemization during this step is the formation of a planar, achiral oxazolone (or azlactone) intermediate.[3][4] This happens when the carboxylic acid of an N-acylated amino acid is activated by a coupling reagent. The activated carboxyl group is susceptible to intramolecular attack by the adjacent amide oxygen, forming the 5(4H)-oxazolone ring. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate. Reprotonation can occur from either face, scrambling the stereocenter.[4][5]

Q3: Are certain amino acid precursors more prone to racemization?

A3: Yes. Amino acids with side chains that can stabilize the enolate intermediate through electronic effects are more susceptible. Phenylglycine is a classic example where the aryl group stabilizes the anion.[4] Additionally, residues like histidine (His) and cysteine (Cys) are notoriously prone to racemization under standard coupling conditions.[6][7]

Q4: How can I accurately detect and quantify the level of racemization in my product?

A4: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) .[8][9] This technique separates the two enantiomers, allowing for precise quantification of the enantiomeric excess (ee). Other methods include Gas Chromatography (GC) on a chiral column and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, though HPLC is generally the gold standard for its accuracy and reproducibility.[10]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This guide is structured around common experimental problems. Identify your issue below to find potential causes and actionable solutions.

Problem: High percentage of the undesired enantiomer detected after the coupling/cyclization step.

This is the most critical step for controlling stereochemistry. If you observe significant racemization here, evaluate the following factors.

Potential Cause A: Aggressive Coupling Reagents or Lack of Additives

The choice of coupling reagent directly impacts the rate of activation and the propensity for oxazolone formation.

-